3-Butenoic acid, 2-amino-3-(aminocarbonyl)-
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Overview
Description
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- is a compound with significant interest in various scientific fields. It is known for its unique structure, which includes both amino and carboxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- can be synthesized through radical polymerization. One common method involves the use of 3-aminocarbonyl-3-butenoic acid methyl ester as a comonomer. The polymerization is typically carried out in a mixed solvent of dimethyl sulfoxide and deionized water under controlled conditions . The reaction conditions, such as temperature and monomer feed ratios, are crucial for achieving high molecular weight and desired properties of the resultant polymer .
Industrial Production Methods
In industrial settings, the production of 3-Butenoic acid, 2-amino-3-(aminocarbonyl)- often involves suspension polymerization in an aqueous medium. This method allows for better control over the molecular weight and stabilization of the polymer . The use of specific comonomers, such as 3-aminocarbonyl-3-butenoic acid methyl ester, enhances the reactivity and performance of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 3-Butenoic acid, 2-amino-3-(aminocarbonyl)- exerts its effects involves its functional groups. The amino and carboxyl groups can participate in various chemical reactions, leading to the formation of stable structures. For example, in the stabilization of polyacrylonitrile copolymers, the compound initiates ionic cyclization, which enhances the material’s properties . The molecular targets and pathways involved in its biological activities are still under investigation, but its ability to inhibit tumor growth suggests interactions with specific cellular pathways.
Comparison with Similar Compounds
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- can be compared with other similar compounds, such as:
Crotonic acid (trans-2-butenoic acid): Similar in structure but lacks the amino group.
Isocrotonic acid (cis-2-butenoic acid): Another isomer with different spatial arrangement.
3-Butenoic acid: Lacks the amino and aminocarbonyl groups, making it less reactive in certain applications.
These comparisons highlight the uniqueness of 3-Butenoic acid, 2-amino-3-(aminocarbonyl)-, particularly its dual functional groups, which contribute to its versatility and wide range of applications.
Properties
CAS No. |
94859-90-2 |
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Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-amino-3-carbamoylbut-3-enoic acid |
InChI |
InChI=1S/C5H8N2O3/c1-2(4(7)8)3(6)5(9)10/h3H,1,6H2,(H2,7,8)(H,9,10) |
InChI Key |
GFQKEKUFTSJNBA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(C(=O)O)N)C(=O)N |
Origin of Product |
United States |
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